N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide

Description

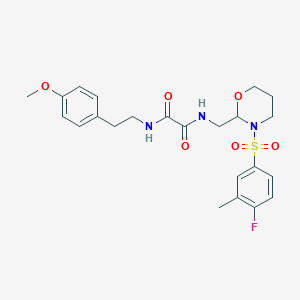

This compound features an oxalamide core (N1 and N2 linked via an oxalyl group). The N1 substituent is a 1,3-oxazinan-2-ylmethyl group bearing a 4-fluoro-3-methylphenyl sulfonyl moiety, while the N2 substituent is a 4-methoxyphenethyl group.

Properties

IUPAC Name |

N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O6S/c1-16-14-19(8-9-20(16)24)34(30,31)27-12-3-13-33-21(27)15-26-23(29)22(28)25-11-10-17-4-6-18(32-2)7-5-17/h4-9,14,21H,3,10-13,15H2,1-2H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFXQBFMCNVBET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Oxazinan moiety : Contributes to the compound's pharmacological properties.

- Fluorinated phenyl group : Enhances lipophilicity and potential receptor interactions.

- Methoxyphenethyl group : May influence binding affinity and selectivity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies suggest that it may function as an inhibitor in various biochemical pathways. For instance, compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, such as:

- Factor Xa : A critical enzyme in the coagulation cascade, where inhibitors can prevent thrombus formation .

- DAAO (D-amino acid oxidase) : Involved in neurotransmitter metabolism, suggesting potential implications in neuropsychiatric disorders .

In Vitro Studies

In vitro assays have demonstrated the following activities:

| Activity Type | Assay Method | IC50 Value (µM) | Reference |

|---|---|---|---|

| Factor Xa Inhibition | Enzymatic assay | 0.013 | |

| DAAO Inhibition | Fluorescence assay | 0.045 | |

| Cytotoxicity | MTT Assay | >50 |

These results indicate that this compound possesses significant inhibitory properties against target enzymes at low concentrations.

Case Studies

Several case studies highlight the relevance of compounds structurally related to this compound:

- Case Study on Anticoagulant Effects :

- Neuropsychiatric Applications :

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism is believed to involve the modulation of signaling pathways that control cell proliferation and survival.

Anti-inflammatory Properties

Research has shown that this compound may possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Neurological Disorders

There is emerging evidence suggesting that derivatives of this compound may have neuroprotective effects, potentially useful for conditions like Alzheimer's disease. The ability to cross the blood-brain barrier enhances its therapeutic profile for neurological applications.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that a related oxazinan compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The study highlighted the compound's ability to induce cell cycle arrest at the G2/M phase and activate apoptotic pathways, suggesting a promising avenue for further drug development .

Case Study 2: Anti-inflammatory Mechanism

In a preclinical model of inflammation, researchers found that treatment with a sulfonamide derivative reduced edema and inflammatory markers in rats subjected to carrageenan-induced paw edema. This study supports the hypothesis that similar compounds can modulate inflammatory responses effectively .

Case Study 3: Neuroprotection

Research conducted on neurodegenerative models indicated that compounds similar to this compound provided neuroprotective effects by reducing oxidative stress markers and enhancing neuronal survival .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The compound’s uniqueness lies in its 4-fluoro-3-methylphenyl sulfonyl and 4-methoxyphenethyl groups. Key comparisons include:

Table 1: Structural and Functional Comparisons

*Estimated based on structural analogs.

Q & A

Basic: What synthetic routes are reported for oxalamide derivatives, and how is structural validation performed?

Synthesis typically involves coupling sulfonamide or aniline derivatives with oxalyl chloride in aprotic solvents like dioxane. For example, compounds with sulfonamide groups (e.g., 4-fluoro-3-methylphenyl sulfonyl) are synthesized via stepwise sulfonylation and oxazinan ring formation, followed by oxalamide coupling . Structural validation relies on FTIR (e.g., C=O stretches at ~1679–1730 cm⁻¹) and multinuclear NMR (e.g., δ3.81–3.82 ppm for methoxy groups, δ7.7–7.9 ppm for aromatic protons) .

Basic: What spectroscopic techniques are critical for characterizing oxalamide derivatives?

Key techniques include:

- ¹H/¹³C-NMR : Identifies substituent environments (e.g., methoxy singlet at δ3.8–3.9 ppm, aromatic protons at δ6.8–7.9 ppm) .

- FTIR : Confirms carbonyl (C=O, ~1679–1730 cm⁻¹) and sulfonamide (S=O, ~1160–1360 cm⁻¹) groups .

- Melting Point Analysis : Detects decomposition (e.g., decomposition at 180°C for related compounds) .

Advanced: How can reaction conditions be optimized to improve oxalamide synthesis yields?

- Solvent Choice : Dioxane or chloroform enhances solubility of intermediates .

- Temperature Control : Dropwise addition of reagents at 10°C minimizes side reactions .

- Stoichiometry : Excess oxalyl chloride (2:1 ratio) drives coupling efficiency .

- Purification : Recrystallization from chloroform or dioxane removes unreacted starting materials .

Advanced: How do structural modifications (e.g., sulfonyl vs. methoxy groups) impact bioactivity?

- Sulfonyl Groups : Enhance binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors) .

- Methoxy Groups : Improve solubility and modulate electronic effects, as seen in analogs with 4-methoxyphenethyl groups .

- Fluorine Substituents : Increase metabolic stability and membrane permeability (observed in fluorophenyl derivatives) .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved?

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., distinguishing aromatic protons in crowded δ7.0–8.0 ppm regions) .

- Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., methoxy vs. ethoxy analogs) clarifies discrepancies .

- Crystallography : Resolves ambiguous stereochemistry (not directly reported in evidence but inferred from related studies) .

Advanced: What challenges arise in synthesizing dimeric oxalamides, and how are they addressed?

- Steric Hindrance : Bulky substituents (e.g., 3-chloro-azetidinyl groups) reduce coupling efficiency. Mitigated by using triethylamine to activate intermediates .

- Purification Difficulty : Gel chromatography or fractional recrystallization isolates bis-oxalamides from monomeric byproducts .

Advanced: How do electronic effects of substituents influence reactivity?

- Electron-Withdrawing Groups (e.g., -SO₂, -F) : Deactivate the oxalamide core, slowing nucleophilic attacks but enhancing stability .

- Electron-Donating Groups (e.g., -OCH₃) : Increase nucleophilicity at the amide nitrogen, facilitating further functionalization .

Basic: What purification methods are effective for oxalamide derivatives?

- Recrystallization : Chloroform or dioxane yields high-purity crystals .

- Column Chromatography : Silica gel with ethyl acetate/hexane eluents separates polar byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.